molecular formula C14H19BF4N2 B11767313 1-Benzyl-3-butylimidazolium tetrafluoroborate CAS No. 642443-67-2

1-Benzyl-3-butylimidazolium tetrafluoroborate

Cat. No.: B11767313
CAS No.: 642443-67-2
M. Wt: 302.12 g/mol
InChI Key: FMMPGJVNQICEFB-UHFFFAOYSA-N
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Description

1-Benzyl-3-butylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C14H19BF4N2. It is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-butylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The initial step involves the alkylation of imidazole with butyl bromide to form 1-butylimidazole. This intermediate is then reacted with benzyl chloride to produce 1-benzyl-3-butylimidazole. Finally, the resulting compound is treated with tetrafluoroboric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium derivatives .

Mechanism of Action

The mechanism by which 1-Benzyl-3-butylimidazolium tetrafluoroborate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring can interact with various biomolecules, influencing their stability and activity. The tetrafluoroborate anion plays a role in maintaining the overall charge balance and enhancing solubility .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Benzyl-3-methylimidazolium tetrafluoroborate
  • 1-Hexyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Benzyl-3-butylimidazolium tetrafluoroborate is unique due to its specific alkyl and benzyl substituents, which confer distinct solubility and stability properties compared to its analogs. For instance, 1-Butyl-3-methylimidazolium tetrafluoroborate has a shorter alkyl chain, affecting its viscosity and thermal stability .

Properties

CAS No.

642443-67-2

Molecular Formula

C14H19BF4N2

Molecular Weight

302.12 g/mol

IUPAC Name

1-benzyl-3-butylimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C14H19N2.BF4/c1-2-3-9-15-10-11-16(13-15)12-14-7-5-4-6-8-14;2-1(3,4)5/h4-8,10-11,13H,2-3,9,12H2,1H3;/q+1;-1

InChI Key

FMMPGJVNQICEFB-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)CC2=CC=CC=C2

Origin of Product

United States

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